![molecular formula C18H21N5O3 B2477219 (4-(呋喃-2-羰基)哌嗪-1-基)(6-(吡咯烷-1-基)嘧啶并[3,4-b]嘧啶-3-基)甲酮 CAS No. 1396785-23-1](/img/structure/B2477219.png)
(4-(呋喃-2-羰基)哌嗪-1-基)(6-(吡咯烷-1-基)嘧啶并[3,4-b]嘧啶-3-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4-(Furan-2-carbonyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone” is a complex organic compound . It has been used in the design and synthesis of anti-tubercular agents .
Synthesis Analysis
The compound has been synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These were designed and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of this compound is complex, with a furan ring attached to a piperazine ring, which is further attached to a pyridazine ring. The pyridazine ring also has a pyrrolidine ring attached to it .Chemical Reactions Analysis
The compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .Physical And Chemical Properties Analysis
The compound has a molecular weight of 180.208 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available literature.科学研究应用
药物开发中的合成及应用
一个应用领域是合成潜在药物开发的新型化合物。例如,合成新型化合物,如7-氨基呋喃和7-氨基噻吩并[2,3-d]嘧啶-4(5H)-酮和4-氨基酞嗪-1(2H)-酮,涉及从相关的呋喃和噻吩衍生物开始,说明了创造具有显着生物活性的新分子的潜力(Gani Koza等人,2013)。这些合成工艺可应用于所述化合物,用于开发新药。
对受体的拮抗作用
另一个研究方向涉及评估与所述化合物在结构上相似的杂环化合物作为特定受体的拮抗剂,表明在治疗各种疾病方面具有潜在应用。例如,对二胺基组胺H3受体拮抗剂中中心苯基核的杂环取代的研究展示了这些化合物的治疗潜力(Devin M Swanson等人,2009)。
抗精神病潜力
对具有亲和多巴胺和5-羟色胺受体的构象受限丁酰苯酮的研究表明,结构相关化合物在抗精神病药物开发中具有潜力(E. Raviña等人,2000)。这一领域表明所述化合物在神经精神疾病治疗领域具有潜在应用。
抗肿瘤和抗菌应用
由吡唑基取代的2(3H)-呋喃酮合成的化合物对癌细胞系表现出高活性,表明该化合物在癌症研究中具有潜在应用(Wael S. I. Abou-Elmagd等人,2016)。此外,对双-α,β-不饱和酮和稠合噻吩并[2,3-b]吡啶衍生物的新型合成研究以及抗菌评估表明在开发新型抗菌剂方面具有潜在应用(Farag M. A. Altalbawy,2013)。
未来方向
属性
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c24-17(14-5-6-16(20-19-14)21-7-1-2-8-21)22-9-11-23(12-10-22)18(25)15-4-3-13-26-15/h3-6,13H,1-2,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMHMCQUMVQIAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。